REACTION_SMILES
|
[CH3:15][c:16]1[cH:17][cH:18][cH:19][c:20]2[c:21]1[nH:22][c:23](=[O:25])[o:24]2.[Cl:11][Al:12]([Cl:13])[Cl:14].[Cl:1][c:2]1[cH:3][c:4]([C:8](=[O:9])[Cl:10])[n:5][cH:6][n:7]1.[OH2:26]>>[Cl:1][c:2]1[cH:3][c:4]([C:8](=[O:9])[c:18]2[cH:17][c:16]([CH3:15])[c:21]3[c:20]([cH:19]2)[o:24][c:23](=[O:25])[nH:22]3)[n:5][cH:6][n:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccc2oc(=O)[nH]c12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Al](Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1cc(Cl)ncn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(C(=O)c2cc(Cl)ncn2)cc2oc(=O)[nH]c12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |